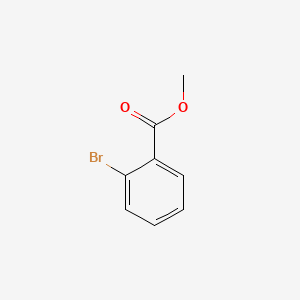

Methyl 2-bromobenzoate

CAS No.: 610-94-6

Cat. No.: VC3963482

Molecular Formula: C8H7BrO2

Molecular Weight: 215.04 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 610-94-6 |

|---|---|

| Molecular Formula | C8H7BrO2 |

| Molecular Weight | 215.04 g/mol |

| IUPAC Name | methyl 2-bromobenzoate |

| Standard InChI | InChI=1S/C8H7BrO2/c1-11-8(10)6-4-2-3-5-7(6)9/h2-5H,1H3 |

| Standard InChI Key | SWGQITQOBPXVRC-UHFFFAOYSA-N |

| SMILES | COC(=O)C1=CC=CC=C1Br |

| Canonical SMILES | COC(=O)C1=CC=CC=C1Br |

| Boiling Point | 252.0 °C |

Introduction

Chemical Identity and Structural Characteristics

Molecular and Structural Profile

Methyl 2-bromobenzoate is systematically named methyl 2-bromobenzoate, with the IUPAC designation methyl 2-bromobenzoate. Its structure consists of a benzoate ester substituted with a bromine atom at the ortho position relative to the ester functional group. The compound’s SMILES notation, COC(=O)C1=CC=CC=C1Br, and InChIKey, SWGQITQOBPXVRC-UHFFFAOYSA-N , provide unambiguous representations of its atomic connectivity.

Table 1: Key Identifiers of Methyl 2-Bromobenzoate

| Property | Value | Source |

|---|---|---|

| CAS Number | 610-94-6 | |

| Molecular Formula | C₈H₇BrO₂ | |

| Molecular Weight | 215.04–215.05 g/mol | |

| MDL Number | MFCD00016328 | |

| Refractive Index (n²⁰/D) | 1.559 |

Synthesis and Manufacturing

Industrial Synthesis Routes

The primary synthesis method involves a two-step reaction:

-

Esterification of 2-Bromobenzoic Acid:

-

Alternative Pathways:

Table 2: Synthesis Conditions and Outcomes

| Parameter | Value | Source |

|---|---|---|

| Temperature (Stage 1) | 110°C | |

| Reaction Time (Stage 2) | 24 hours | |

| Solvent | N,N-Dimethylacetamide (DMA) | |

| Catalyst | K₂CO₃ |

Physical and Chemical Properties

Thermodynamic and Spectral Data

Methyl 2-bromobenzoate exhibits:

-

Solubility: Insoluble in water; miscible with ethanol, ether, and dichloromethane .

-

Spectroscopic Features:

Table 3: Physical Properties

| Property | Value | Source |

|---|---|---|

| Melting Point | -12°C | |

| Flash Point | >113°C | |

| Vapor Pressure | 0.021 bar at 405K | |

| LogP (Octanol-Water) | 2.89 (estimated) |

Reactivity and Functional Applications

Role in Organic Synthesis

Methyl 2-bromobenzoate is pivotal in:

-

Heck Reactions: Forms benzofuran-2-one derivatives (e.g., 3-(cyanomethyl)-2-coumaranone) with acrylonitrile .

-

Friedel-Crafts Alkylation: Acts as an electrophilic partner in constructing polycyclic aromatic hydrocarbons .

-

Suzuki-Miyaura Coupling: Bromine serves as a leaving group for palladium-catalyzed cross-couplings .

Pharmaceutical and Agrochemical Relevance

-

Drug Intermediates: Used in synthesizing nonsteroidal anti-inflammatory drugs (NSAIDs) and kinase inhibitors .

-

Agrochemicals: Building block for herbicides and fungicides targeting plant pathogens .

| Parameter | Value | Source |

|---|---|---|

| LD₅₀ (Oral, Rat) | Not determined | |

| Storage Temperature | 2–8°C (recommended) | |

| Stability | Stable under inert conditions |

Analytical Characterization

Quality Control Methods

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume